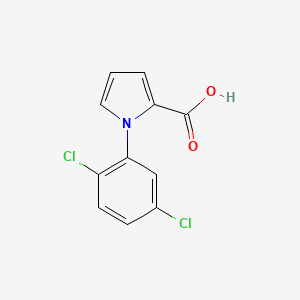
1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that is of interest due to its potential pharmacological properties. Pyrrole derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects. The presence of the dichlorophenyl group may influence the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods, including the Knorr-Paal condensation. This method was utilized in the synthesis of a related compound, N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, which was then saponified to yield the desired acid . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be employed, potentially involving a condensation reaction followed by functional group modifications.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques, including NMR and FT-IR, as well as crystallographic methods . These techniques allow for the determination of the molecular geometry, the presence of functional groups, and the overall conformation of the compound. The dichlorophenyl group in the compound of interest is likely to influence the electronic distribution and steric hindrance, which can be analyzed through Density Functional Theory (DFT) calculations .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions, including electropolymerization , Cu-catalyzed arylation , and acid-catalyzed ring opening . The specific reactivity of this compound would depend on the substituents present on the pyrrole ring and the dichlorophenyl group, which could affect the compound's electrophilicity and nucleophilicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of carboxylic acid groups can lead to the formation of hydrogen-bonded networks in the solid state, which can be one-, two-, or three-dimensional . The dichlorophenyl group may also impact the compound's solubility, melting point, and stability. Theoretical studies, such as DFT calculations, can predict various properties, including HOMO-LUMO energy gaps and molecular electrostatic potential maps .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid and related compounds serve as versatile intermediates in the synthesis of complex organic molecules. They are often used in the construction of conjugated polymers, electropolymerization, and as ligands in catalytic reactions, demonstrating their utility across a broad range of chemical synthesis and materials science applications. For instance, electropolymerizable compounds derived from pyrrole-carboxylic acids have been prepared efficiently through Knorr–Paal condensation, showcasing their potential in creating polymer films stable to repetitive cycling, which is crucial for electronic applications (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Crystal Engineering and Materials Science
In materials science, derivatives of pyrrole-carboxylic acids have been employed in crystal engineering and the design of supramolecular assemblies. These compounds facilitate the construction of non-interpenetrated charged metal-organic frameworks (MOFs) with enhanced pore modification and selective gas adsorption capabilities. Such frameworks exhibit high catalytic activity and selectivity for CO2 over other gases, underlining their potential in environmental and catalytic applications (Sen et al., 2014).
Antimicrobial Activity
The structural modification of pyrrole derivatives, including those related to this compound, has been explored for developing antimycobacterial agents. By varying substituents on the phenyl rings, researchers have identified compounds with significant activity against Mycobacterium tuberculosis, offering a pathway for new therapeutic agents (Biava et al., 2008).
Photophysical Studies
The study of heteroatom-containing organic fluorophores derived from pyrrole-carboxylic acids has advanced the development of fluorescent pH sensors and chemosensors. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, enabling their application in detecting acidic and basic organic vapors, as well as in pH sensing both in solution and solid states (Yang et al., 2013).
Catalysis
Pyrrole-2-carboxylic acids have been used as ligands in Cu-catalyzed reactions, demonstrating their effectiveness in the monoarylation of anilines with aryl iodides and bromides. This showcases their potential in facilitating diverse catalytic transformations, thereby contributing to the field of synthetic organic chemistry (Altman, Anderson, & Buchwald, 2008).
Mecanismo De Acción
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid” might also interact with various biological targets.
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-4-8(13)10(6-7)14-5-1-2-9(14)11(15)16/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYOQBFRZZGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)
![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)
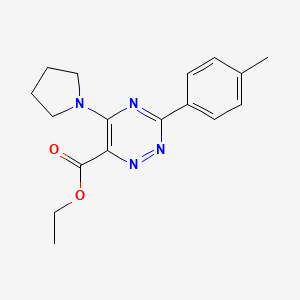


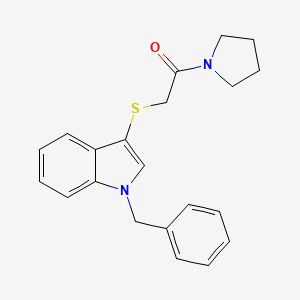
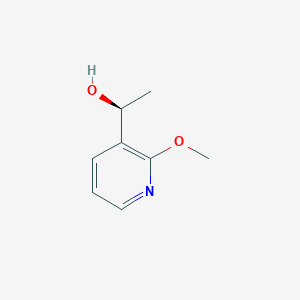
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)
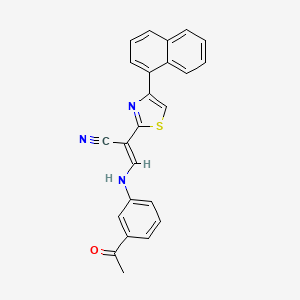
![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)